6-[(4-Chlorophenyl)sulfinyl]-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Overview
Description
The compound is a complex organic molecule that likely contains a benzo[c][1,2]oxaborol ring structure, which is a type of heterocyclic compound . It also seems to have a sulfinyl group attached to a chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as benzo[b][1,4]oxazepines and 6H-benzo[c]chromenes have been synthesized through various reactions . For instance, benzo[b][1,4]oxazepines can be synthesized by reacting 2-aminophenols with alkynones . Similarly, 6H-benzo[c]chromenes can be synthesized from benzyl ethers through a process involving C-H sulfenylation and photocatalyzed radical cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s being used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s being used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Future Directions
The future research directions would depend on the context in which this compound is being studied. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being studied for its chemical properties, future research could involve exploring its reactivity with various other chemicals .
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfinyl-1-hydroxy-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClO3S/c15-10-2-5-11(6-3-10)19(17)12-4-1-9-8-18-14(16)13(9)7-12/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAFJMBSTDIAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)S(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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